

Cyclosporin H solubility and preparation for cell culture

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Application Notes and Protocols: Cyclosporin H

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosporin H is a cyclic undecapeptide notable for its distinct biological activities compared to its more famous counterpart, Cyclosporin A. Primarily, Cyclosporin H functions as a selective and potent inhibitor of the formyl peptide receptor 1 (FPR-1) and has been identified as a powerful enhancer of viral transduction, particularly for lentiviral vectors in hematopoietic stem and progenitor cells (HSPCs).[1][2][3] Crucially, it lacks the significant immunosuppressive activity of Cyclosporin A because it does not bind to cyclophilin A.[1][4] These properties make Cyclosporin H a valuable tool in gene therapy research and for studying FPR-1 signaling. This document provides detailed information on its solubility, stability, and protocols for its preparation and use in cell culture applications.

Physicochemical Properties and Solubility

Cyclosporin H is a white powder that requires organic solvents for solubilization before being introduced into aqueous cell culture media. Proper handling and storage are critical to maintaining its activity.

Molecular Formula: C₆₂H₁₁₁N₁₁O₁₂[1]



Molecular Weight: 1202.64 g/mol [1]

CAS Number: 83602-39-5[1]

• Storage (as powder): Store at -20°C, sealed and protected from light.[1]

Solubility Data

Cyclosporin H is practically insoluble in water and saturated hydrocarbons.[5] For cell culture applications, it is typically dissolved in an organic solvent to create a concentrated stock solution. The data below summarizes its solubility in common laboratory solvents.

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	120.26	100	Ultrasonic treatment may be required to fully dissolve the compound. Use newly opened, anhydrous DMSO for best results.[1][2]
Ethanol	60.13	50	-

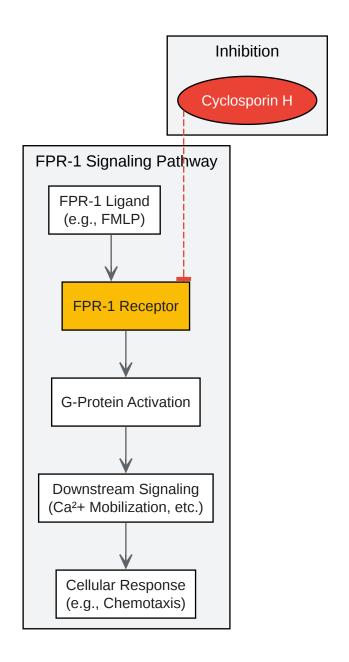
Mechanism of Action

Cyclosporin H has two primary, well-documented mechanisms of action that are of interest to researchers.

- 1. FPR-1 Inhibition: **Cyclosporin H** is a potent and selective inhibitor of formyl peptide receptor 1 (FPR-1).[2][3] It can inhibit the effects of FPR-1 agonists like fMet-Leu-Phe (FMLP), blocking downstream events such as calcium mobilization and superoxide formation.[2]
- 2. Lentiviral Transduction Enhancement: In the context of gene therapy, **Cyclosporin H** has been shown to increase the efficiency of lentiviral transduction by up to 10-fold in human hematopoietic stem and progenitor cells (HSPCs).[1][4] This effect is particularly valuable as



HSPCs are often resistant to transduction. Unlike Cyclosporin A, this enhancement occurs without causing immunosuppression.[4]



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Figure 1. Inhibition of the FPR-1 signaling pathway by Cyclosporin H.

Experimental Protocols

Proper preparation of **Cyclosporin H** is crucial for experimental success and reproducibility. The following protocols provide step-by-step guidance for creating stock and working solutions.



Protocol 1: Preparation of a 10 mM Cyclosporin H Stock Solution

This protocol describes how to prepare a 10 mM stock solution in DMSO. Always use high-quality, anhydrous DMSO to ensure maximum solubility and stability.[2]

Materials:

- Cyclosporin H powder (MW: 1202.64)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
- Calibrated analytical balance
- Pipettes and sterile, low-retention tips
- Vortex mixer
- Ultrasonic water bath (optional, but recommended)[2]

Procedure:

- Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:
 - Mass = Molarity x Volume x Molecular Weight
 - Mass = 0.010 mol/L x 0.001 L x 1202.64 g/mol = 0.012026 g = 12.03 mg
- Weighing: Carefully weigh out 12.03 mg of Cyclosporin H powder and place it into a sterile microcentrifuge tube.
- Solubilization: Add 1 mL of anhydrous DMSO to the tube.
- Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes.

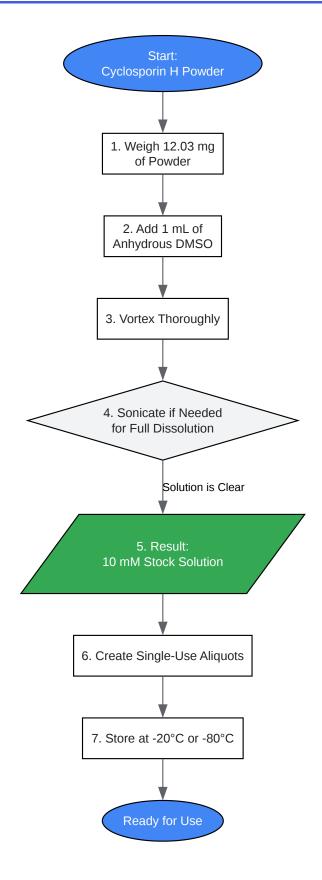
Methodological & Application





- Dissolution Check: Visually inspect the solution for any undissolved particles. If particles remain, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is clear.
 [2]
- Sterilization (Optional): If required for your application, filter the stock solution through a 0.22
 µm syringe filter compatible with DMSO.
- Aliquoting and Storage:
 - Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 μL) in sterile polypropylene tubes. This prevents degradation from repeated freeze-thaw cycles.[2]
 - Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[2]





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Figure 2. Workflow for preparing a Cyclosporin H stock solution.



Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol describes the dilution of the stock solution into a complete cell culture medium for treating cells. A typical final concentration for enhancing lentiviral transduction is around 8 μ M. [4]

Materials:

- 10 mM Cyclosporin H stock solution (from Protocol 1)
- Sterile, complete cell culture medium appropriate for your cell type
- Sterile tubes and pipettes

Procedure:

- Thawing: Thaw one aliquot of the 10 mM stock solution at room temperature. Keep it on ice after thawing.
- Dilution Calculation (Example for an 8 μM final concentration):
 - Use the formula: M₁V₁ = M₂V₂
 - $(10,000 \mu M) \times V_1 = (8 \mu M) \times (Final Volume)$
 - \circ For a final volume of 1 mL of medium, you will need: V₁ = (8 μM x 1000 μL) / 10,000 μM = 0.8 μL of stock solution.
- Dilution: Add 0.8 μL of the 10 mM stock solution to 1 mL of pre-warmed complete cell culture medium. Mix gently by pipetting up and down.
 - Important: The final concentration of DMSO in the culture medium should ideally be below 0.1% to avoid solvent toxicity.[6] In this example, the final DMSO concentration is 0.08%, which is acceptable for most cell lines.
- Application: Immediately add the working solution to your cell culture plates as required by your experimental design. It is recommended to prepare working solutions fresh for each



experiment.[3]

Application Example: Enhancing Lentiviral Transduction of HSPCs

Cyclosporin H is effective at increasing gene marking in HSPCs.[4] A typical protocol involves pre-incubating the cells with **Cyclosporin H** before adding the lentiviral vector.

Experimental Outline:

- Cell Seeding: Culture human HSPCs in an appropriate serum-free medium supplemented with required cytokines.[7]
- Pre-treatment: Add Cyclosporin H working solution to the cells to a final concentration of 8 μM.[4]
- Incubation: Incubate the cells with **Cyclosporin H** for 16-24 hours prior to transduction.[7][8]
- Transduction: Add the lentiviral vector directly to the culture containing Cyclosporin H.
- Post-Transduction: Continue the culture as needed. The enhancing effect is optimal after an overnight (16 hour) exposure.[4]
- Analysis: After a suitable incubation period (e.g., 3-5 days), analyze the transduction
 efficiency by measuring reporter gene expression (e.g., GFP via flow cytometry) or by vector
 copy number analysis.

Stability and Handling

- Powder: The solid form of Cyclosporin H is stable for at least two years when stored sealed in the dark at 2-8°C. Storage at -20°C is also common.[1]
- Stock Solutions: Solutions are significantly less stable than the powder.[3] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.
 [2] It is strongly recommended to prepare fresh solutions for critical experiments.[3]
- Light Sensitivity: Protect solutions from light to prevent degradation.



 Adsorption: Cyclosporins may adsorb to container walls, which can lower the effective concentration of the solution. Use low-retention polypropylene tubes and pipette tips where possible.

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